1H-Imidazole, 1-nitroso-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

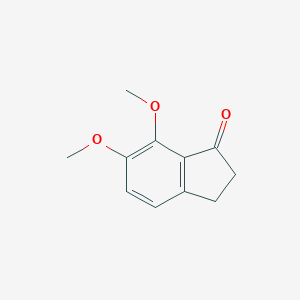

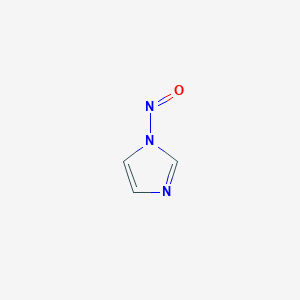

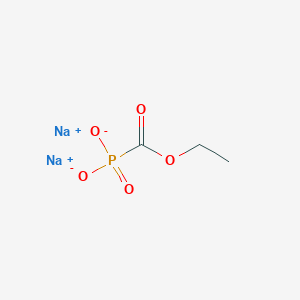

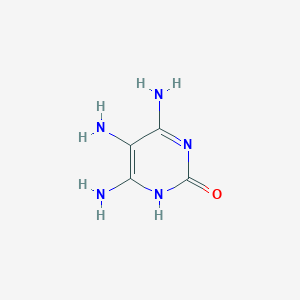

1-Nitroso-1H-imidazole is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazole, 1-nitroso- include a molecular weight of 97.08 g/mol, a topological polar surface area of 47.2 Ų, and a complexity of 74.6 .

Aplicaciones Científicas De Investigación

Analytical Method Development

1-Nitroso-1H-imidazole is utilized in the development of analytical methods, particularly in the validation of analytical procedures for nitrosamines . It serves as a standard in the quantification and identification of nitrosamine impurities in pharmaceuticals, ensuring compliance with regulatory guidelines.

Drug Discovery and Therapeutic Potential

The imidazole ring, a core structure in 1-nitroso-1h-imidazole, is integral to the synthesis of various drugs. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral effects . Nitroso-imidazole compounds, in particular, have been explored for their bactericidal properties and potential use in treating infectious diseases.

Organic Synthesis

In organic chemistry, 1-nitroso-1h-imidazole acts as a diazotizing reagent. It’s instrumental in synthesizing azo dyes, which are prevalent in the textile industry, and in preparing other important intermediates like aryl azides and azoxy compounds .

Catalysis

Imidazole derivatives, including 1-nitroso-1h-imidazole, find applications in catalysis. They are used to facilitate various chemical reactions, contributing to the synthesis of complex molecules and materials .

Biochemical Research

Studies have indicated that 1-nitroso-1h-imidazole can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This makes it a valuable compound for biochemical research aimed at understanding and combating various diseases.

Physiological Effects

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Biochemical Pathways

1-Nitroso-1H-imidazole affects several biochemical pathways. It is part of the imidazole group, a key chemical group present in several types of biomolecules, including histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .

Pharmacokinetics

, which could influence its bioavailability.

Action Environment

The action of 1-nitroso-1H-imidazole can be influenced by environmental factors. For instance, it is a fluorophore that has been used as a probe for the detection of ligands and cytotoxicity . Its intramolecular nature allows it to be easily excited by light, leading to its emission . It is also sensitive to pH and temperature changes, which can enhance its fluorescence .

Propiedades

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-nitroso- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)